molecular formula C17H17F2N3O2 B2440387 N-(2,6-difluorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide CAS No. 1448065-44-8

N-(2,6-difluorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2440387
CAS RN: 1448065-44-8
M. Wt: 333.339
InChI Key: CNDYNIZTKLDVKP-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide, commonly known as DFPP, is a small molecule drug that has been widely used in scientific research. DFPP belongs to the class of piperidine carboxamide compounds, which have been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Molecular Interactions and Analysis

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent antagonist for the CB1 cannabinoid receptor, demonstrating the utility of similar compounds in molecular interaction studies. Through conformational analysis and comparative molecular field analysis (CoMFA), it has provided insights into the steric and electrostatic requirements for binding to the CB1 receptor, suggesting a model for the interaction of similar compounds with cannabinoid receptors (Shim et al., 2002).

Synthesis and Chemical Properties

Research into the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and their derivatives highlights the chemical versatility and the potential of N-(2,6-difluorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide analogs in generating novel fused heterobicycles. These methodologies offer pathways for the development of compounds with potentially unique biological activities (Karthikeyan et al., 2014).

Pharmacokinetic Studies

The study of the metabolism, excretion, and pharmacokinetics of related dipeptidyl peptidase IV inhibitors in rat, dog, and human models reveals the importance of such compounds in understanding the metabolic pathways of therapeutic agents. This research provides valuable information for the development of drugs with improved bioavailability and therapeutic efficacy (Sharma et al., 2012).

Antitubercular and Antibacterial Activities

The development and synthesis of carboxamide derivatives, including those structurally related to this compound, have shown potential antitubercular and antibacterial activities. These findings underscore the therapeutic potential of such compounds against infectious diseases (Bodige et al., 2020).

properties

IUPAC Name

N-(2,6-difluorophenyl)-4-pyridin-2-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c18-13-4-3-5-14(19)16(13)21-17(23)22-10-7-12(8-11-22)24-15-6-1-2-9-20-15/h1-6,9,12H,7-8,10-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDYNIZTKLDVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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